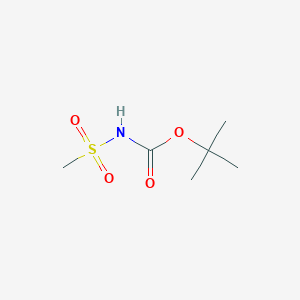
tert-Butyl methylsulfonylcarbamate
Descripción general
Descripción
Tert-butyl methylsulfonylcarbamate is a chemical compound that has been studied for its potential utility in various synthetic applications. It is related to compounds that have been used as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs) . The tert-butyl group is a common protecting group in organic chemistry, often used to protect the carbamate functionality during synthesis . The sulfonyl moiety is a versatile functional group that can be transformed into other functional groups or used to modulate the reactivity of adjacent groups .
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds has been achieved through various methods. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed via aziridine opening and optical resolution of racemic mixtures . Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating their utility as building blocks in organic synthesis . Additionally, tert-butyl N-acetylcarbamate was synthesized using a green method with natural phosphate as a catalyst, showcasing an environmentally friendly approach to carbamate synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives has been studied using various techniques. For example, the crystal structure of tert-butyl N-acetylcarbamate was analyzed, revealing that molecules form dimers linked by double N—H⋯O=C hydrogen bonds . The molecular structure is crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Tert-butyl carbamate compounds participate in a variety of chemical reactions. The N-chloramine salt of tert-butylsulfonamide, a related compound, has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins . Tert-butanesulfinimines, another related class of compounds, have been utilized in stereoselective reactions to synthesize nitrogen-containing compounds . N-tert-butanesulfinyl imines have been employed for the asymmetric synthesis of amines, demonstrating the versatility of tert-butyl carbamate derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the introduction of tert-butyl groups on carbazole-based materials has been shown to affect their electronic, photophysical, and electrochemical properties, which are important for applications in thermally activated delayed fluorescence materials . The tert-butyl group's steric bulk can also influence the reactivity and selectivity of the compound in chemical reactions .
Aplicaciones Científicas De Investigación
Organic Synthesis
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-Butyl methylsulfonylcarbamate, have been synthesized and used in organic synthesis. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Catalytic Processes
Nickel-Catalyzed Cyclopropanation of Alkenes via Methylene Transfer has been studied using tert-Butylsulfonylmethyllithium, prepared from methyllithium and tert-butyl methyl sulfone. This demonstrates the compound's role as a methylene-transfer reagent in such catalytic processes (Gai et al., 1991).
Groundwater Remediation
tert-Butyl methylsulfonylcarbamate has been studied in the context of groundwater remediation. For instance, the application of persulfate-releasing barrier systems containing tert-butyl methyl sulfone derivatives has been assessed for the remediation of MTBE and benzene contaminated groundwater. The compound's transformation products, such as tert-butyl formate and tert-butyl alcohol, have been observed to be further oxidized in the system, contributing to the remediation process (Liang et al., 2011).
Chemical Degradation Studies
The compound has also been studied in the context of chemical degradation, as seen in research on the degradation pathways of methyl tert-butyl ether (MTBE) during UV/H2O2 processes. This research has shown the formation of tert-butyl formate and other byproducts from MTBE degradation, highlighting the compound's relevance in understanding environmental contamination and remediation processes (Stefan et al., 2000).
Environmental Impact Assessments
Studies on the metabolism of related compounds in insects and mice have provided insights into the environmental impact and biological interactions of tert-butyl methylsulfonylcarbamate derivatives. These studies have shown how the tert-butyl group and N-methyl group in similar compounds are hydroxylated, leading to various phenolic metabolites (Douch & Smith, 1971).
Propiedades
IUPAC Name |
tert-butyl N-methylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-12(4,9)10/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZFMKSOHADOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435282 | |
| Record name | tert-Butyl methylsulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147751-16-4 | |
| Record name | tert-Butyl methylsulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

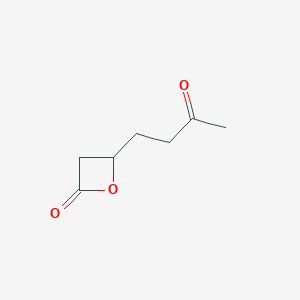
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)

![N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine](/img/structure/B120891.png)



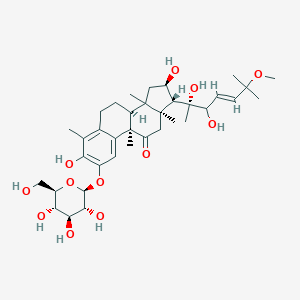
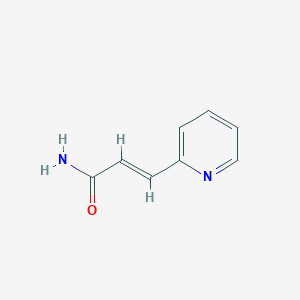
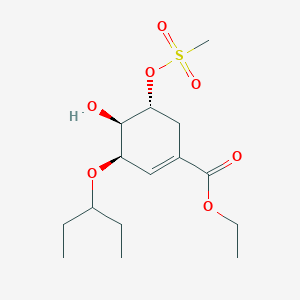
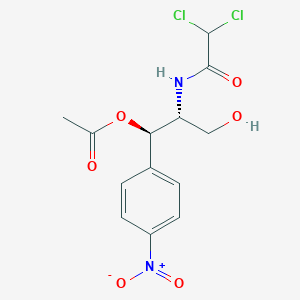
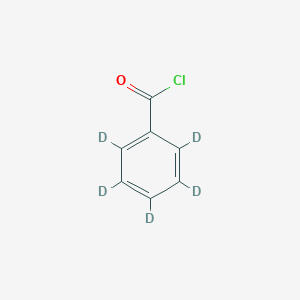
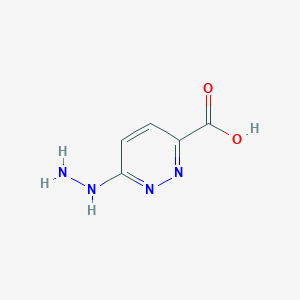
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)